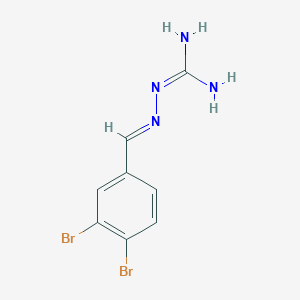
2-(3,4-Dibromobenzylidene)hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-263093 is a selective agonist for the neuropeptide FF receptor type 2 (NPFFR2). This compound has shown potential in reversing opiate tolerance and has been studied for its anxiolytic effects. It functionally activates NPFFR2 and blocks the activation of NPFFR1, making it a valuable tool in neuropharmacological research .
Métodos De Preparación
The synthesis of AC-263093 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, involving bromination and coupling reactions .
Análisis De Reacciones Químicas
AC-263093 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AC-263093 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the neuropeptide FF receptor system.
Biology: It helps in understanding the role of NPFFR2 in various biological processes, including stress response and pain modulation.
Medicine: It has potential therapeutic applications in reversing opiate tolerance and treating anxiety disorders.
Industry: It is used in the development of new pharmacological agents targeting the NPFFR2 receptor
Mecanismo De Acción
AC-263093 exerts its effects by selectively activating the NPFFR2 receptor and blocking the activation of NPFFR1. This dual action helps in modulating the neuropeptide FF receptor system, which plays a crucial role in pain perception, stress response, and anxiety. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis and the expression of c-Fos protein in the hypothalamic paraventricular nucleus .
Comparación Con Compuestos Similares
AC-263093 is unique in its selective activation of NPFFR2 and blocking of NPFFR1. Similar compounds include:
AC-099: Another NPFFR2 agonist with similar properties but different pharmacokinetic profiles.
SHA 68: A selective NPFFR1 antagonist used in neuropharmacological research.
BIBO3304: A neuropeptide Y receptor antagonist with different receptor selectivity
AC-263093 stands out due to its dual action on NPFFR2 and NPFFR1, making it a valuable compound for studying the neuropeptide FF receptor system and its associated physiological effects.
Propiedades
Fórmula molecular |
C8H8Br2N4 |
|---|---|
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
2-[(E)-(3,4-dibromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Br2N4/c9-6-2-1-5(3-7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |
Clave InChI |
VMYFCUKMGMFQNH-YIXHJXPBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/N=C(N)N)Br)Br |
SMILES canónico |
C1=CC(=C(C=C1C=NN=C(N)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
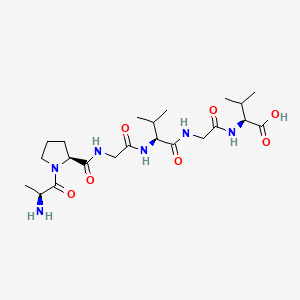

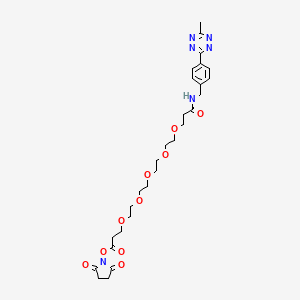
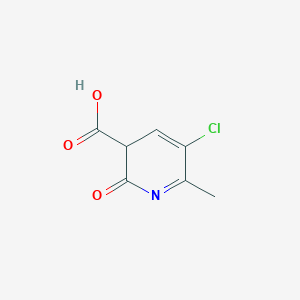
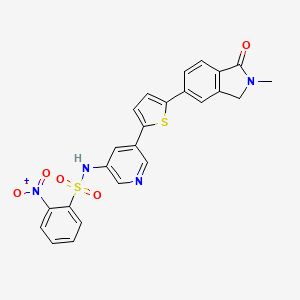
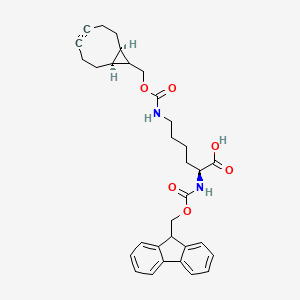

![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
